molecular formula C11H13FN2O6S B2538617 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine CAS No. 2418595-83-0

3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine

Cat. No. B2538617
CAS RN: 2418595-83-0
M. Wt: 320.29
InChI Key: NLSSAIDUTOQKNZ-NXEZZACHSA-N
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Description

3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine, also known as FSO-Pyridine, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine involves its interaction with the active site of the target enzyme. It forms a covalent bond with the active site serine residue, leading to irreversible inhibition of the enzyme. This inhibition results in an increase in the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH and MAGL by 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine can lead to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids have been shown to have various physiological effects, such as pain relief, anti-inflammatory effects, and regulation of appetite and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine in lab experiments is its high potency and selectivity towards its target enzymes. This allows for more precise and specific inhibition of the enzymes. However, one limitation is that 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine is a reactive compound and can form covalent bonds with other proteins in the body, leading to off-target effects.

Future Directions

There are several possible future directions for research on 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as chronic pain and inflammation. Another direction is to study its effects on other enzymes and pathways in the body. Additionally, further research can be done to optimize the synthesis method of 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine to improve its yield and purity.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine involves the reaction between 3-hydroxypyridine and 3,4-dimethoxytetrahydrofuran in the presence of trifluoromethanesulfonic anhydride. The resulting product is then treated with sodium hydroxide to obtain 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine. This method has been reported to yield 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine with high purity and yield.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system. This makes 3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine a potential candidate for the development of drugs targeting these enzymes.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O6S/c1-18-10-6-19-5-9(10)14-11(15)7-2-8(4-13-3-7)20-21(12,16)17/h2-4,9-10H,5-6H2,1H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSAIDUTOQKNZ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine

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